
Methyl 3-(4-methylpiperidin-1-yl)propanoate
Vue d'ensemble
Description
Methyl 3-(4-methylpiperidin-1-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl 3-(4-methylpiperidin-1-yl)propanoate is not fully understood. However, it is believed to interact with specific receptors in the body, leading to its pharmacological effects. It has been found to exhibit activity against a range of targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Methyl 3-(4-methylpiperidin-1-yl)propanoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipsychotic activity. Additionally, it has also been found to exhibit activity against various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 3-(4-methylpiperidin-1-yl)propanoate is its ease of synthesis. It can be synthesized under mild conditions and yields the desired product in good yields. Additionally, this compound has been found to exhibit significant pharmacological activity, making it an attractive compound for drug discovery. However, one of the limitations of this compound is its potential toxicity. Further studies are required to fully understand the toxicity profile of this compound.
Orientations Futures
There are several future directions for the study of Methyl 3-(4-methylpiperidin-1-yl)propanoate. One of the major areas of research is the development of this compound as a drug lead compound. Further studies are required to fully understand the pharmacological activity of this compound and its potential use in the treatment of various diseases. Additionally, this compound can also be studied for its potential use as a ligand in metal-catalyzed reactions. Further studies are required to fully understand the scope and limitations of this compound in this field.
Applications De Recherche Scientifique
Methyl 3-(4-methylpiperidin-1-yl)propanoate has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant pharmacological activity and has been investigated for its potential use as a drug lead compound. Additionally, this compound has also been studied for its potential use as a ligand in metal-catalyzed reactions.
Propriétés
IUPAC Name |
methyl 3-(4-methylpiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9-3-6-11(7-4-9)8-5-10(12)13-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAMIADYCKBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methylpiperidin-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



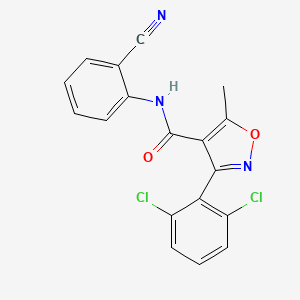
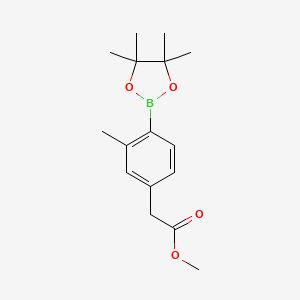
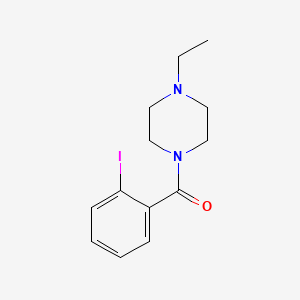
![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)
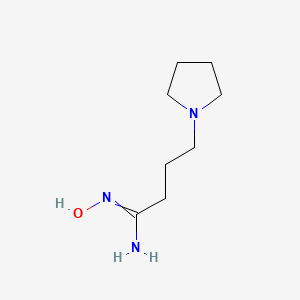
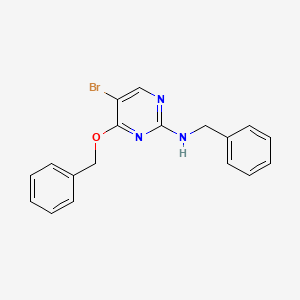
![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)



![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)